molecular formula C29H48O2 B1249800 Halosterol B

Halosterol B

Cat. No.: B1249800
M. Wt: 428.7 g/mol
InChI Key: CEUDUKDULPDRSW-JDVKSECFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halosterol B is a naturally occurring C26 sterol with the systematic name (3β,22R)-stigmasta-4,6-diene-3,22-diol and the synonym (22R,24R)-24-ethyl-cholest-4,6-diene-3beta,22-diol . Its molecular formula is C29H48O2, with an exact mass of 428.36543 Da . Structurally, this compound features a Δ4,6-diene system in the steroid nucleus and a hydroxyl group at both C-3 (β-configuration) and C-22 (R-configuration). This compound is distinct from cholesterol (C27) and other phytosterols due to its shortened side chain (C26) and unique stereochemistry at C-20 and C-22. Evidence suggests it is biosynthesized from desmosterol via a biogenetic pathway involving side-chain modification .

Properties

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O2/c1-7-20(18(2)3)16-27(31)19(4)24-10-11-25-23-9-8-21-17-22(30)12-14-28(21,5)26(23)13-15-29(24,25)6/h8-9,17-20,22-27,30-31H,7,10-16H2,1-6H3/t19-,20+,22-,23-,24+,25-,26-,27+,28-,29+/m0/s1

InChI Key

CEUDUKDULPDRSW-JDVKSECFSA-N

Isomeric SMILES

CC[C@H](C[C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C[C@H](CC[C@]34C)O)C)O)C(C)C

Canonical SMILES

CCC(CC(C(C)C1CCC2C1(CCC3C2C=CC4=CC(CCC34C)O)C)O)C(C)C

Synonyms

20-isohalosterol
24,24-dimethylchol-5-en-3beta-ol
26,27-bisnorcampesterol
halosterol
halosterol A
halosterol B
halosterol, (3beta,20S)-isome

Origin of Product

United States

Comparison with Similar Compounds

Halosterol B shares structural and functional similarities with other sterols but exhibits critical differences in stereochemistry, side-chain length, and physicochemical properties. Below is a comparative analysis with key analogs:

Structural and Physicochemical Comparison
Compound Systematic Name Molecular Formula Exact Mass (Da) Double Bonds Key Features
This compound (3β,22R)-stigmasta-4,6-diene-3,22-diol C29H48O2 428.36543 Δ4,6 C26 side chain, 22R-OH, 3β-OH
Cholesterol (3β)-cholest-5-en-3-ol C27H46O 386.35486 Δ5 C27 side chain, 3β-OH, no C-22 hydroxylation
β-Sitosterol (3β)-stigmast-5-en-3-ol C29H50O 414.38108 Δ5 C29 side chain, 3β-OH, phytosterol
(20R)-Halosterol (20R)-24-norcholesta-5-en-3β-ol C26H44O 372.33923 Δ5 C26 side chain, 20R configuration

Key Observations :

Side-Chain Length : this compound (C26) is shorter than β-sitosterol (C29) and cholesterol (C27), impacting membrane integration and solubility .

Double Bond Position : Unlike cholesterol and β-sitosterol (Δ5), this compound’s Δ4,6-diene system may influence UV absorption and oxidative stability .

Stereochemistry : The 22R-hydroxyl group distinguishes this compound from its C-20 epimers. Synthetic (20R)-halosterol matches natural derivatives, whereas (20S)-epimers exhibit divergent properties .

Research Findings
  • Epimer Activity : The (20R)-epimer of halosterol shows identical NMR and chromatographic profiles to natural this compound, while the (20S)-epimer exhibits altered melting points and biological activity .
  • Enrichment Behavior: Similar to β-sitosterol, this compound concentrates in ethanolic extracts, suggesting comparable solvent affinity .

Q & A

Q. How should researchers address batch variability in this compound synthesis during large-scale studies?

  • Methodological Answer : Implement quality control (QC) checkpoints with reference standards. Use principal component analysis (PCA) to detect outlier batches and adjust synthesis protocols iteratively .

Cross-Referencing Guidelines

  • For synthesis protocols : Follow journal-specific requirements for experimental detail (e.g., Beilstein Journal guidelines ).
  • For contradictory data : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine follow-up studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Halosterol B
Reactant of Route 2
Halosterol B

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